Aminooxy-PEG3-azide
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Overview
Description
Aminooxy-PEG3-azide is a PEG derivative containing an aminooxy group and an azide group . It is a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of Aminooxy-PEG3-azide involves the reaction of an aminooxy group with an aldehyde to form an oxime bond . This study describes the synthesis of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction, which facilitates straightforward NMR-based quantitative end-group analysis .Chemical Reactions Analysis
The azide group in Aminooxy-PEG3-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The aminooxy group can be used in bioconjugation .Physical And Chemical Properties Analysis
Aminooxy-PEG3-azide has a molecular weight of 234.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 12 . Its Exact Mass is 234.13280507 g/mol and its Monoisotopic Mass is 234.13280507 g/mol .Scientific Research Applications
- Aminooxy-PEG3-azide is used in bioconjugation, a process that involves combining biomolecules with other molecules to enhance their therapeutic efficacy and functionality . The aminooxy group in Aminooxy-PEG3-azide reacts with an aldehyde to form an oxime bond .
- The process involves the reaction of the aminooxy group with an aldehyde to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage .
- The outcomes of this application are enhanced therapeutic efficacy and a wider range of functions for the biomolecules .
- Aminooxy-PEG3-azide is used in Click Chemistry, a type of chemical synthesis . The azide group in Aminooxy-PEG3-azide reacts with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
- The process involves the reaction of the azide group with alkyne, BCN, DBCO to form a stable triazole linkage .
- The outcomes of this application are stable triazole linkages that can be used in various chemical syntheses .
- Aminooxy-PEG3-azide is used to increase solubility in aqueous media . The hydrophilic PEG spacer in Aminooxy-PEG3-azide increases solubility in aqueous media .
- The process involves the use of the hydrophilic PEG spacer in Aminooxy-PEG3-azide to increase solubility in aqueous media .
- The outcome of this application is increased solubility of the compound in aqueous media, which can be beneficial in various scientific and medical applications .
Bioconjugation
Click Chemistry
Increasing Solubility in Aqueous Media
- Aminooxy-PEG3-azide is a crosslinker containing an aminooxy group and an azide group . Crosslinking is a process that involves connecting two or more molecules by a bond, and it’s used in various fields such as polymer chemistry and protein chemistry .
- The azide group in Aminooxy-PEG3-azide is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The aminooxy group can react with an aldehyde to form an oxime bond .
- The outcome of this application is the formation of stable linkages between molecules, which can be used in various scientific and medical applications .
- Aminooxy-PEG3-azide can be used in drug delivery systems . The PEG spacer in Aminooxy-PEG3-azide can enhance the solubility and stability of drugs, and the aminooxy and azide groups can be used to conjugate the drug to a carrier molecule .
- The process involves conjugating the drug to a carrier molecule using the aminooxy and azide groups, and then delivering the drug to the target site .
- The outcome of this application is enhanced drug delivery, which can improve the efficacy and safety of the drug .
Crosslinking
Drug Delivery
- Biotinylation of Nucleic Acids
- Aminooxy-PEG3-azide can be used in the biotinylation of nucleic acids . Biotinylation is a process where biotin is attached to proteins, nucleic acids, and other molecules to study their properties and functions .
- The process involves the use of Aminooxy-PEG3-azide to crosslink and biotinylate nucleic acids . This is done by reacting the aminooxy group with an aldehyde to form an oxime bond .
- The outcome of this application is the formation of biotinylated nucleic acids, which can be used in various scientific and medical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXFPCTWIFEOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG3-azide |
Citations
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